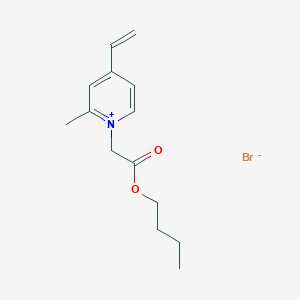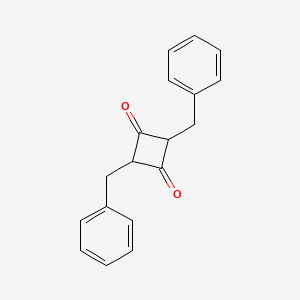silane CAS No. 90298-05-8](/img/structure/B14362925.png)
[4,5-Bis(4-fluorophenyl)thiophen-2-yl](trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Bis(4-fluorophenyl)thiophen-2-ylsilane is a compound that features a thiophene ring substituted with two 4-fluorophenyl groups and a trimethylsilyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(4-fluorophenyl)thiophen-2-ylsilane typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it an efficient method for synthesizing this compound.
Industrial Production Methods
While specific industrial production methods for 4,5-Bis(4-fluorophenyl)thiophen-2-ylsilane are not well-documented, the principles of large-scale Suzuki–Miyaura coupling reactions can be applied. These methods typically involve the use of continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Bis(4-fluorophenyl)thiophen-2-ylsilane can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiophene ring or the phenyl groups.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings.
Wissenschaftliche Forschungsanwendungen
4,5-Bis(4-fluorophenyl)thiophen-2-ylsilane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Industry: It can be used in the production of advanced materials, such as organic semiconductors and polymers.
Wirkmechanismus
The mechanism of action of 4,5-Bis(4-fluorophenyl)thiophen-2-ylsilane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes. Additionally, its fluorinated phenyl groups can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which can influence its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[4-(4-Fluorophenyl)thiophen-2-yl]methanol: A related compound with a hydroxyl group instead of the trimethylsilyl group.
Bis(4-fluorophenyl)methanol: Another similar compound with two 4-fluorophenyl groups attached to a central carbon atom.
Uniqueness
4,5-Bis(4-fluorophenyl)thiophen-2-ylsilane is unique due to the presence of both the thiophene ring and the trimethylsilyl group. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and catalysis .
Eigenschaften
CAS-Nummer |
90298-05-8 |
|---|---|
Molekularformel |
C19H18F2SSi |
Molekulargewicht |
344.5 g/mol |
IUPAC-Name |
[4,5-bis(4-fluorophenyl)thiophen-2-yl]-trimethylsilane |
InChI |
InChI=1S/C19H18F2SSi/c1-23(2,3)18-12-17(13-4-8-15(20)9-5-13)19(22-18)14-6-10-16(21)11-7-14/h4-12H,1-3H3 |
InChI-Schlüssel |
QQQCEVAFSZMUOE-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1=CC(=C(S1)C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



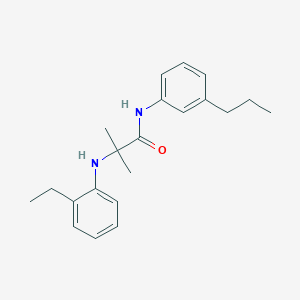
![[(3-Methylcyclohex-1-ene-1,2-diyl)bis(oxy)]bis(trimethylsilane)](/img/structure/B14362863.png)
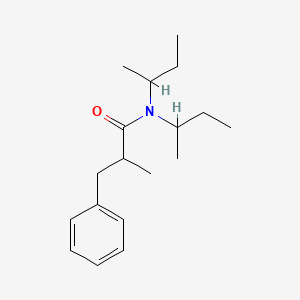

![3-{3-[(Oxiran-2-yl)methoxy]phenoxy}propane-1,2-diol](/img/structure/B14362900.png)
![3-[(Dimethylsulfamoyl)amino]-N-(pyridin-2-yl)benzamide](/img/structure/B14362901.png)
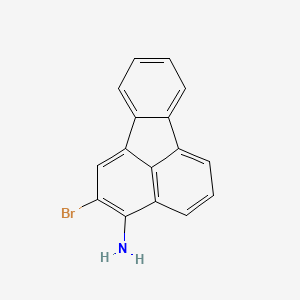
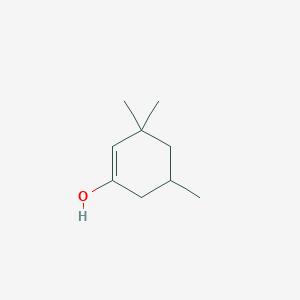
![4,4'-(2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diyl)bis(2-chlorophenol)](/img/structure/B14362916.png)
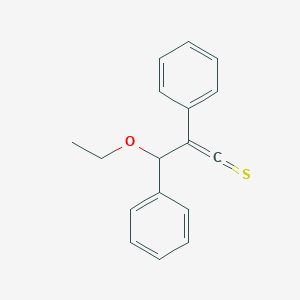
![N-[6-Amino-3-methyl-1-(2-methylprop-2-en-1-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-N'-ethylurea](/img/structure/B14362934.png)
